

Spectroscopic and Structural Elucidation of Aphadilactone B: A Technical Overview

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Compound of Interest		
Compound Name:	Aphadilactone B	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth look at the spectroscopic data and structural determination of **Aphadilactone B**, a novel diterpenoid dimer isolated from the plant Aphanamixis grandifolia. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development who are interested in the unique structural features and potential biological activities of this compound class.

Introduction

Aphadilactone B is a member of the aphadilactone family, a group of four diastereomeric diterpenoid dimers (A-D) first reported by Zhang et al.[1]. These compounds possess an unprecedented carbon skeleton and have demonstrated significant biological activities, including potent and selective inhibition of diacylglycerol O-acyltransferase-1 (DGAT-1) and antimalarial properties[1]. The complex and unique architecture of these molecules makes their complete spectroscopic characterization essential for further research and development.

Spectroscopic Data

The structural elucidation of **Aphadilactone B** was achieved through a combination of extensive spectroscopic analyses, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The data presented here is sourced from the primary literature describing its isolation and characterization[1].



Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is critical for determining the elemental composition of a molecule.

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI)
Molecular Formula	C40H52O8
Calculated m/z	660.3606 [M + Na]+
Observed m/z	660.3610 [M + Na]+

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H (proton) and ¹³C (carbon) NMR data provide detailed information about the chemical environment of each atom in the molecule, which is fundamental for determining its connectivity and stereochemistry. The following data were recorded in CDCl₃ at 500 MHz for ¹H NMR and 125 MHz for ¹³C NMR.

Table 1: ¹H NMR Spectroscopic Data for **Aphadilactone B** in CDCl₃



Position	δΗ (ppm)	Multiplicity	J (Hz)
2	5.68	d	10.0
3	5.86	d	10.0
5	3.51	m	
6α	1.83	m	
6β	1.45	m	
7α	1.75	m	_
7β	1.39	m	_
11	3.65	m	_
12α	1.62	m	
12β	1.51	m	_
14	5.28	S	
15	4.90	S	_
15'	4.85	S	_
17	1.25	S	_
18	0.90	S	_
19	0.85	S	_
2'	5.70	d	10.0
3'	5.88	d	10.0
5'	3.53	m	
6'α	1.85	m	_
6'β	1.47	m	_
7'α	1.77	m	=
7'β	1.41	m	=
			_



11'	3.67	m	
12'α	1.64	m	
12'β	1.53	m	
14'	5.30	S	
17'	1.27	S	
18'	0.92	S	
19'	0.87	S	

Table 2: 13C NMR Spectroscopic Data for Aphadilactone B in CDCl3



Position	δC (ppm)	Position	δC (ppm)
1	170.1	1'	170.0
2	128.9	2'	129.0
3	126.5	3'	126.6
4	38.9	4'	39.0
5	81.5	5'	81.6
6	28.1	6'	28.2
7	25.9	7'	26.0
8	42.1	8'	42.2
9	55.2	9'	55.3
10	37.5	10'	37.6
11	82.3	11'	82.4
12	35.1	12'	35.2
13	45.6	13'	45.7
14	121.2	14'	121.3
15	149.8	15'	149.9
16	170.5	16'	170.6
17	28.3	17'	28.4
18	21.5	18'	21.6
19	14.2	19'	14.3
20	33.3	20'	33.4

Experimental Protocols

The following methodologies are based on the procedures described by Zhang et al. for the isolation and characterization of **Aphadilactone B**[1].



Isolation and Purification

The air-dried and powdered leaves of Aphanamixis grandifolia were extracted with 95% ethanol. The resulting extract was partitioned between ethyl acetate and water. The ethyl acetate fraction was subjected to repeated column chromatography over silica gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to yield pure **Aphadilactone B**.

NMR Spectroscopy

NMR spectra were acquired on a Bruker AV-500 spectrometer. 1 H and 13 C NMR spectra were recorded in CDCl₃ at 500 MHz and 125 MHz, respectively. Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent peak (CDCl₃: δ H 7.26, δ C 77.0). Coupling constants (J) are reported in Hertz (Hz).

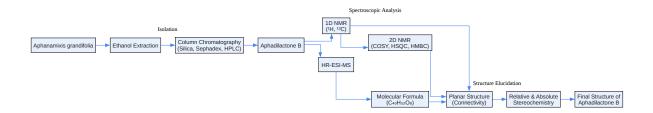
Mass Spectrometry

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was performed on an Agilent 6210 TOF mass spectrometer.

Logical Relationship of Spectroscopic Analysis

The process of elucidating the structure of a novel natural product like **Aphadilactone B** follows a logical workflow where different spectroscopic techniques provide complementary information.





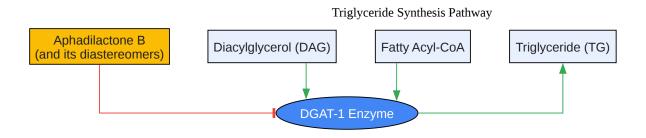
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Caption: Workflow for the isolation and structural elucidation of **Aphadilactone B**.

Signaling Pathway and Biological Activity

Aphadilactones have been shown to exhibit significant biological activities. Specifically, Aphadilactone C, a diastereomer of **Aphadilactone B**, is a potent and selective inhibitor of diacylglycerol O-acyltransferase-1 (DGAT-1)[1]. DGAT-1 is a key enzyme in the synthesis of triglycerides. Inhibition of DGAT-1 is a therapeutic target for metabolic diseases such as obesity and type 2 diabetes. The antimalarial activity of the aphadilactones suggests another potential therapeutic application.





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Caption: Inhibition of the DGAT-1 enzyme by **Aphadilactone B**.

Conclusion

The detailed spectroscopic data and experimental protocols provided in this guide offer a foundational resource for the scientific community. The unique structure and promising biological activities of **Aphadilactone B** and its congeners warrant further investigation for potential therapeutic applications. The comprehensive NMR and MS data are crucial for chemists aiming to synthesize these complex molecules or their analogs for structure-activity relationship studies. Furthermore, the elucidation of their mechanism of action, particularly the inhibition of DGAT-1, opens avenues for research in metabolic diseases and parasitology.

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References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of Aphadilactone B: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1150777#spectroscopic-data-for-aphadilactone-b-nmr-ms]



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